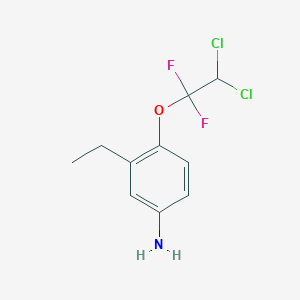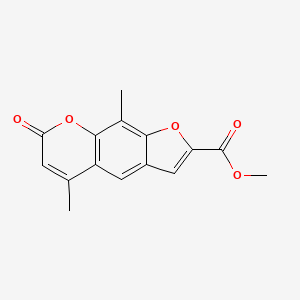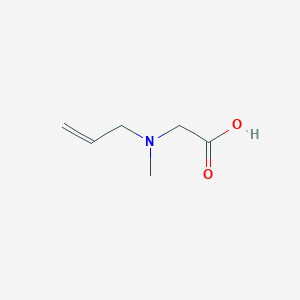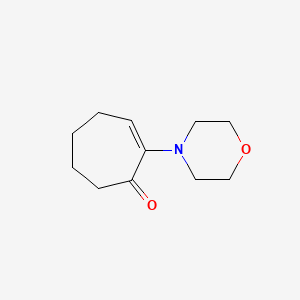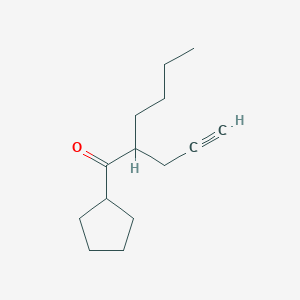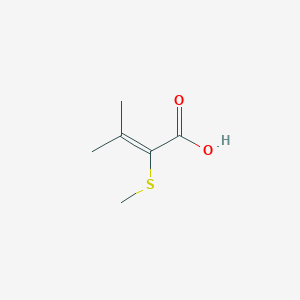![molecular formula C10H22S3 B14615089 Propane, 1,1',1''-[methylidynetris(thio)]tris- CAS No. 59969-91-4](/img/structure/B14615089.png)
Propane, 1,1',1''-[methylidynetris(thio)]tris-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,1’,1’'-[methylidynetris(thio)]tris-: is an organic compound with the molecular formula C10H22S3 It is characterized by the presence of three thioether groups attached to a central propane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1’,1’'-[methylidynetris(thio)]tris- typically involves the reaction of propane derivatives with thiol compounds under controlled conditions. One common method is the reaction of 1,1,1-tris(hydroxymethyl)propane with thiol reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.
化学反応の分析
Types of Reactions: Propane, 1,1’,1’'-[methylidynetris(thio)]tris- undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thioethers.
科学的研究の応用
Chemistry: In chemistry, Propane, 1,1’,1’'-[methylidynetris(thio)]tris- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a drug delivery agent. The thioether groups can be modified to attach therapeutic molecules, allowing for targeted delivery to specific cells or tissues.
Industry: In industrial applications, Propane, 1,1’,1’'-[methylidynetris(thio)]tris- is used as a stabilizer in polymer production. Its ability to interact with various polymer chains helps improve the mechanical properties and stability of the final product.
作用機序
The mechanism of action of Propane, 1,1’,1’'-[methylidynetris(thio)]tris- involves its interaction with molecular targets through its thioether groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include the formation of disulfide bonds or other sulfur-containing linkages.
類似化合物との比較
- Propane, 1,1,1-tris(methylthio)-
- 1-Propene, 3,3’,3’'-[methylidynetris(oxy)]tris-
Comparison: Propane, 1,1’,1’‘-[methylidynetris(thio)]tris- is unique due to the presence of three thioether groups, which provide distinct chemical reactivity compared to similar compounds. For example, Propane, 1,1,1-tris(methylthio)- has three methylthio groups, which may result in different reactivity and applications. The presence of thioether groups in Propane, 1,1’,1’'-[methylidynetris(thio)]tris- allows for more versatile chemical modifications and interactions.
特性
CAS番号 |
59969-91-4 |
|---|---|
分子式 |
C10H22S3 |
分子量 |
238.5 g/mol |
IUPAC名 |
1-[bis(propylsulfanyl)methylsulfanyl]propane |
InChI |
InChI=1S/C10H22S3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3 |
InChIキー |
LGJCQHBAMDVMHA-UHFFFAOYSA-N |
正規SMILES |
CCCSC(SCCC)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
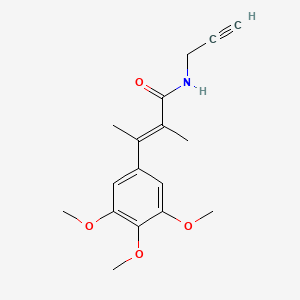
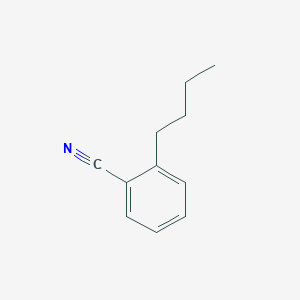
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
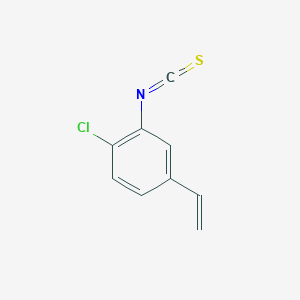
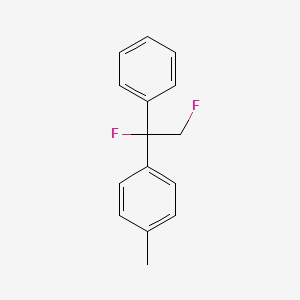
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
